molecular formula C8H7I B12285268 Iodocubane CAS No. 74725-77-2

Iodocubane

Cat. No.: B12285268
CAS No.: 74725-77-2
M. Wt: 230.05 g/mol
InChI Key: DEYQFBOPZRDWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodocubane is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The introduction of iodine atoms into the cubane framework results in this compound, which is known for its unique chemical properties and reactivity. The cubane structure itself is notable for its high strain energy and rigidity, making this compound an interesting compound for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodocubane can be synthesized through several methods. One common approach involves the iodination of cubane derivatives. For example, methyl-4-iodocubane-1-carboxylate and 1,4-dithis compound can be prepared by reacting cubane derivatives with iodine in the presence of suitable catalysts and solvents . Another method involves the iodine-metal exchange reaction using lithium organozincates .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as halogenation and metal exchange reactions. The choice of reagents, solvents, and reaction conditions can be optimized to achieve high yields and purity.

Mechanism of Action

The mechanism of action of iodocubane in chemical reactions often involves electron transfer processes. For example, in photoinduced nucleophilic substitution reactions, the excited state of the nucleophile transfers an electron to the this compound substrate, leading to the formation of radical intermediates and subsequent product formation . The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

    Bromocubane: Another halogenated cubane derivative, bromocubane, shares similar reactivity but differs in the halogen atom involved.

    Chlorocubane: Similar to iodocubane, chlorocubane is another halogenated cubane with distinct reactivity due to the presence of chlorine.

Uniqueness of this compound: this compound is unique due to the presence of iodine, which imparts specific reactivity and properties. The larger atomic size and lower electronegativity of iodine compared to other halogens result in different reaction pathways and products. This makes this compound a valuable compound for exploring new chemical transformations and applications .

Properties

IUPAC Name

1-iodocubane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7I/c9-8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYQFBOPZRDWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1C5C2C3C45I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7I
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225709
Record name Iodocubane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74725-77-2
Record name Iodocubane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074725772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodocubane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.